![molecular formula C14H19N3O3 B11846343 6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11846343.png)
6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, the quinazolinone core can be synthesized through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Spiro Formation: The spiro linkage is formed by a reaction that connects the piperidine and quinazolinone rings through a single atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated spiro compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the methoxy groups at the 6’ and 7’ positions.
6’,7’-Dihydroxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Contains hydroxyl groups instead of methoxy groups.
1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Does not have any substituents at the 6’ and 7’ positions.
Uniqueness
6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to the presence of methoxy groups at the 6’ and 7’ positions, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Propiedades
Fórmula molecular |
C14H19N3O3 |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
6,7-dimethoxyspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C14H19N3O3/c1-19-11-7-9-10(8-12(11)20-2)16-14(17-13(9)18)3-5-15-6-4-14/h7-8,15-16H,3-6H2,1-2H3,(H,17,18) |
Clave InChI |
WGXRPLMRKBNOID-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)NC3(N2)CCNCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


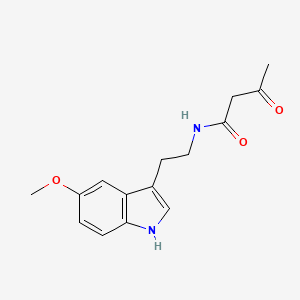
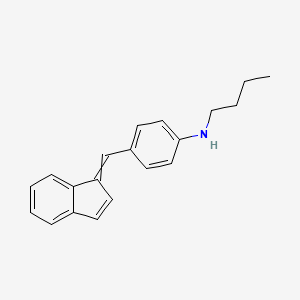
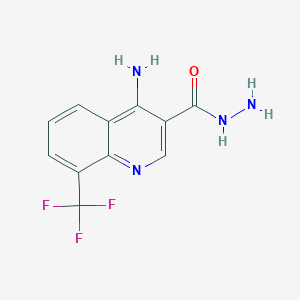
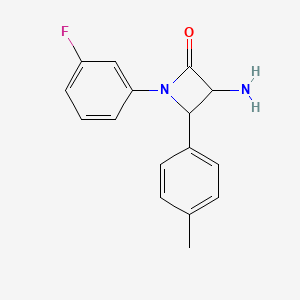




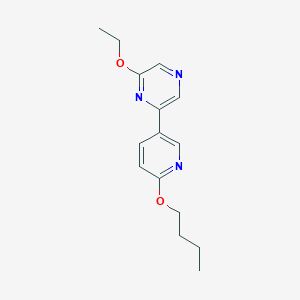

![Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11846316.png)

![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)

